

Application Notes and Protocols: Di-sec-butyl Succinate in PVC Blends

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Di-sec-butyl succinate*

Cat. No.: B1593819

[Get Quote](#)

Introduction: The Imperative for Advanced PVC Plasticizers

Poly(vinyl chloride) (PVC) is one of the most versatile and widely used thermoplastic polymers, owing to its durability, chemical resistance, and cost-effectiveness. However, in its pure form, PVC is rigid and brittle. To impart the flexibility required for a vast range of applications—from medical tubing and blood bags to automotive interiors and flexible films—the incorporation of plasticizers is essential. For decades, phthalate esters, particularly di(2-ethylhexyl) phthalate (DEHP), have dominated the plasticizer market.^[1] Growing health and environmental concerns regarding the migratory and toxicological profiles of certain phthalates have catalyzed a paradigm shift towards safer, more sustainable alternatives.^{[2][3]}

This application note provides a comprehensive technical guide on the use of **Di-sec-butyl succinate**, a promising bio-based plasticizer, in PVC formulations. Succinate esters are gaining prominence as they are often derived from renewable resources, exhibit excellent biodegradability, and have been shown to be effective plasticizing agents for PVC.^{[1][4]} This guide is intended for researchers, scientists, and formulation chemists, offering detailed protocols and field-proven insights into the evaluation of **Di-sec-butyl succinate** as a high-performance, non-phthalate plasticizer.

Di-sec-butyl Succinate: A Molecular Profile

Di-sec-butyl succinate (DSBS) is a diester of succinic acid and sec-butanol. Its molecular structure, featuring branched alkyl chains, is crucial to its function as a plasticizer.

Chemical Structure:

- IUPAC Name: dibutan-2-yl butanedioate
- CAS Number: 626-31-3
- Molecular Formula: C₁₂H₂₂O₄
- Molecular Weight: 230.30 g/mol

Key Physical and Chemical Properties:

Property	Value	Source
Appearance	Colorless liquid	[5]
Boiling Point	252.6 °C at 760 mmHg	[5]
Density	~0.982 g/cm ³	[5]
Molecular Weight	230.30 g/mol	

The branched nature of the sec-butyl groups in DSBS is hypothesized to enhance its efficiency in disrupting PVC chain packing while potentially improving its migration resistance compared to its linear isomer, di-n-butyl succinate (DBS).[\[6\]](#)[\[7\]](#)

Mechanism of Plasticization: A Molecular Perspective

The plasticization of PVC by **Di-sec-butyl succinate** follows the widely accepted "lubricity" and "free volume" theories. The relatively small DSBS molecules intersperse themselves between the long, entangled PVC polymer chains. This process disrupts the strong intermolecular dipole-dipole interactions between the polymer chains, particularly the forces between the chlorine atom on one chain and the hydrogen atom on an adjacent chain.

This molecular separation increases the "free volume" within the polymer matrix, allowing the PVC chains to slide past one another more easily. The result is a significant drop in the glass transition temperature (T_g) of the material, transforming it from a rigid, glass-like state to a soft, flexible, and rubbery state at room temperature. The ester carbonyl groups of the succinate are thought to form weak hydrogen bonds with the α -hydrogen on the PVC backbone, which contributes to the compatibility of the plasticizer within the polymer matrix.

Experimental Evaluation of Di-sec-butyl Succinate in PVC Blends

This section provides detailed protocols for the preparation and comprehensive evaluation of PVC blends plasticized with **Di-sec-butyl succinate**. As a benchmark for performance, a parallel evaluation using the traditional plasticizer DEHP and the linear isomer di-n-butyl succinate (DBS) is recommended.

Part 1: Preparation of Plasticized PVC Sheets

Objective: To prepare homogenous, flexible PVC sheets with varying concentrations of plasticizer for subsequent performance testing.

Materials and Equipment:

- PVC resin (suspension grade, K-value 65-70)
- **Di-sec-butyl succinate** (DSBS)
- Di-n-butyl succinate (DBS) - for comparative analysis
- Di(2-ethylhexyl) phthalate (DEHP) - for benchmark analysis
- Thermal stabilizer (e.g., Ba/Zn or Ca/Zn stearate)
- High-speed mixer (hot/cold mixer)
- Two-roll mill with heating capabilities
- Hydraulic press with heating and cooling platens

- Molds for sheet preparation

Protocol:

- Formulation: Prepare formulations based on parts per hundred resin (phr). A common starting point for flexible PVC is 40-60 phr of plasticizer. A typical formulation is as follows:
 - PVC Resin: 100 phr
 - Plasticizer (DSBS, DBS, or DEHP): 50 phr
 - Thermal Stabilizer: 2-3 phr
- Dry Blending: a. Pre-heat the high-speed mixer to 80-90°C. b. Add the PVC resin and thermal stabilizer to the mixer and mix for 2-3 minutes to ensure uniform distribution. c. While mixing, slowly add the liquid plasticizer (DSBS, DBS, or DEHP). d. Increase the mixer speed and allow the temperature to rise to 110-120°C due to frictional heat. This temperature facilitates the absorption of the plasticizer into the porous PVC resin particles. e. Mix for 6-10 minutes until a free-flowing powder (dry blend) is obtained. f. Discharge the hot dry blend into a cold mixer and mix until the temperature drops to below 40°C. This prevents agglomeration of the particles.
- Melt Compounding: a. Pre-heat the two-roll mill to 155-165°C. The exact temperature will depend on the formulation but should be sufficient to achieve a molten state without causing thermal degradation. b. Gradually add the dry blend to the nip of the rotating rolls. c. Continuously cut and fold the material on the mill for 5-10 minutes to ensure a homogenous melt. The material should form a continuous, smooth sheet on one of the rolls.
- Sheet Pressing: a. Remove the molten PVC sheet from the two-roll mill. b. Cut the sheet into appropriate sizes to fit the mold. c. Place the cut sheets into a pre-heated mold (165-175°C) in the hydraulic press. d. Apply low pressure initially to allow trapped air to escape, then increase to high pressure (10-15 MPa) for 3-5 minutes to form a solid, void-free sheet of desired thickness (e.g., 1-2 mm). e. Cool the mold under pressure using the press's cooling system until the sheet is below 50°C. f. Remove the cooled, solidified PVC sheet from the mold.

- Conditioning: a. Condition all prepared sheets according to ASTM D618 (Standard Practice for Conditioning Plastics for Testing) for at least 40 hours at $23 \pm 2^\circ\text{C}$ and $50 \pm 5\%$ relative humidity before conducting any performance tests.

Part 2: Performance Evaluation Protocols

The following protocols outline the standardized tests to quantify the performance of **Di-sec-butyl succinate** as a PVC plasticizer.

2.1.1 Tensile Strength and Elongation (ASTM D638)

Objective: To determine the tensile strength, elongation at break, and modulus of elasticity, which are key indicators of a material's strength and flexibility.

Procedure:

- Cut dumbbell-shaped specimens from the conditioned PVC sheets as per the dimensions specified in ASTM D638 (Type IV for non-rigid plastics).
- Measure the thickness and width of the gauge section of each specimen.
- Mount the specimen in the grips of a universal testing machine.
- Apply a tensile load at a constant crosshead speed (e.g., 500 mm/min for flexible PVC) until the specimen fractures.
- Record the load and elongation throughout the test.
- Calculate the tensile strength at break, elongation at break (as a percentage), and tensile modulus.

2.1.2 Hardness (ASTM D2240)

Objective: To measure the indentation hardness of the plasticized PVC, which relates to its softness.

Procedure:

- Use a Shore A durometer for flexible PVC.
- Place the conditioned PVC sheet on a hard, flat surface. For sheets thinner than 6 mm, stack multiple layers to achieve the minimum thickness.
- Press the durometer foot firmly and parallel to the surface of the specimen.
- Take the hardness reading within one second of firm contact.
- Perform at least five measurements at different locations on the specimen and calculate the average value.

2.2.1 Glass Transition Temperature (Tg) by Differential Scanning Calorimetry (DSC)

Objective: To determine the temperature at which the material transitions from a rigid to a flexible state, a primary indicator of plasticizer efficiency.

Procedure:

- Cut a small sample (5-10 mg) from the PVC sheet and place it in an aluminum DSC pan.
- Place the pan in the DSC cell.
- Heat the sample at a controlled rate (e.g., 10°C/min) under a nitrogen atmosphere. A typical temperature range would be from -50°C to 120°C.
- The glass transition is observed as a step-like change in the heat flow curve.
- Determine the midpoint of this transition and report it as the Tg.

2.2.2 Thermal Stability by Thermogravimetric Analysis (TGA)

Objective: To evaluate the effect of the plasticizer on the thermal stability of the PVC blend.

Procedure:

- Place a small, known weight of the sample (10-15 mg) in the TGA pan.

- Heat the sample at a constant rate (e.g., 10°C/min) in a controlled atmosphere (typically nitrogen or air) up to 600°C.
- Continuously monitor the weight of the sample as the temperature increases.
- Determine the onset temperature of degradation (e.g., the temperature at 5% weight loss) to assess thermal stability.

Objective: To quantify the tendency of the plasticizer to migrate out of the PVC matrix, a critical factor for product longevity and safety.

Procedure (Solvent Extraction Method):

- Cut circular disc specimens (e.g., 50 mm diameter) from the conditioned PVC sheets and weigh them accurately (W_1).
- Immerse the specimens in a solvent such as hexane, ethanol, or olive oil (as a food simulant) in a sealed container.
- Maintain the container at a constant temperature (e.g., 50°C) for a specified duration (e.g., 24 hours).
- After the immersion period, remove the specimens, gently wipe off excess solvent, and dry them in a vacuum oven at a low temperature (e.g., 40°C) until a constant weight is achieved (W_2).
- Calculate the percentage of weight loss due to plasticizer migration:
 - Migration (%) = $[(W_1 - W_2) / \text{Initial Plasticizer Weight}] \times 100$

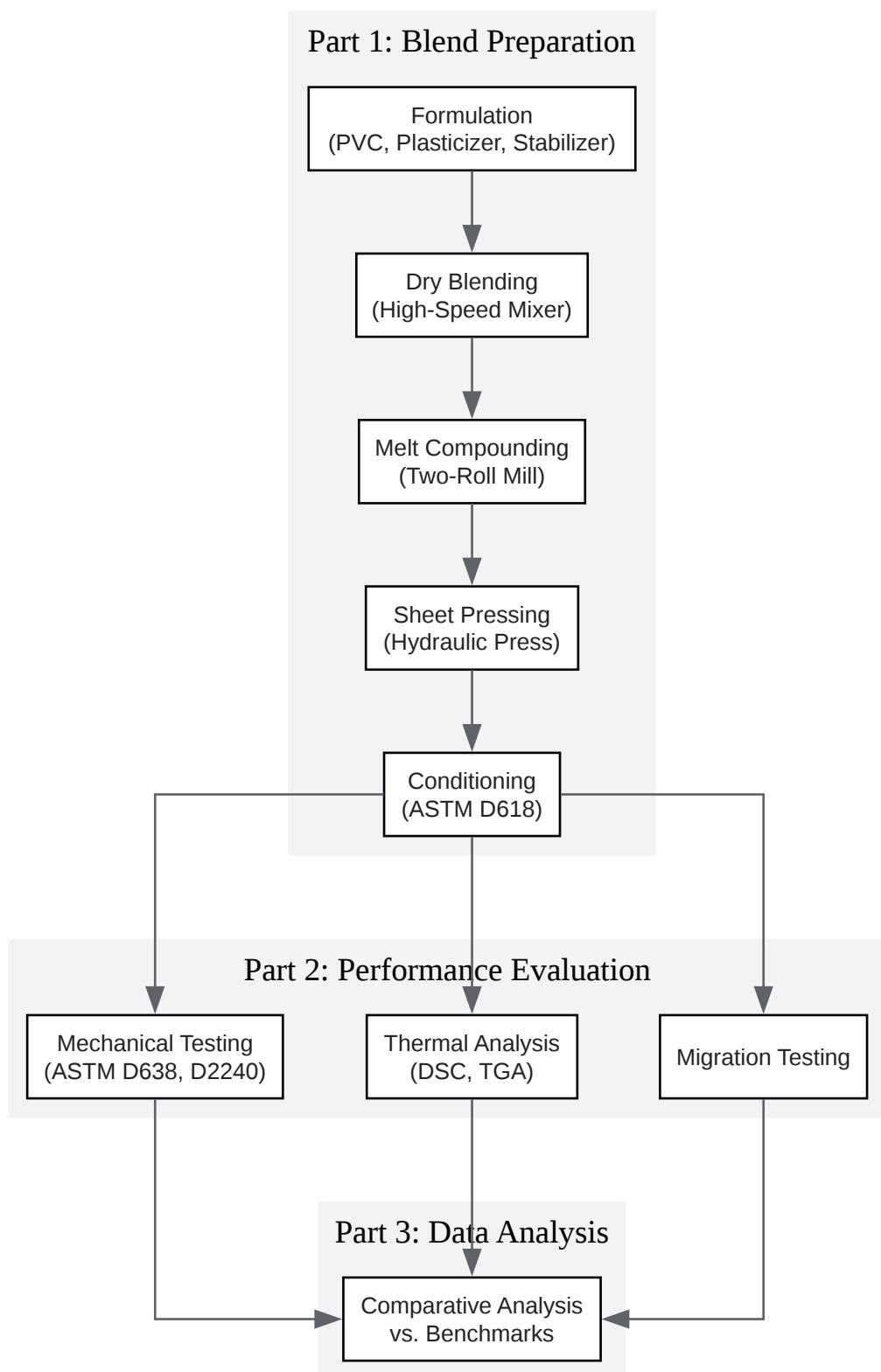
Data Presentation and Interpretation

The following tables present expected comparative data based on literature values for di-n-butyl succinate (DBS) as a close structural analog for **Di-sec-butyl succinate** (DSBS), and DEHP as a benchmark. All formulations are at 50 phr plasticizer concentration.

Table 1: Comparative Mechanical Properties

Property	Unplasticized PVC	PVC/DEHP (Benchmark)	PVC/DBS (DSBS Analog)
Tensile Strength (MPa)	~50	~18-22	~17-21
Elongation at Break (%)	<10	~300-350	~320-380
Shore A Hardness	>95 (Shore D)	~75-85	~70-80

Interpretation: Succinate esters are expected to provide comparable, if not slightly better, flexibility (higher elongation, lower hardness) than DEHP at the same concentration.[8]


Table 2: Comparative Thermal and Migration Properties

Property	PVC/DEHP (Benchmark)	PVC/DBS (DSBS Analog)
Glass Transition Temp. (Tg)	~ -5 to 5 °C	~ -10 to 0 °C
5% Weight Loss Temp. (TGA)	~220-240 °C	~210-230 °C
Migration in Hexane (wt% loss)	High	Moderate to Low

Interpretation: Succinate esters are highly effective at lowering the Tg of PVC, indicating excellent plasticizing efficiency.[8] While their thermal stability might be slightly lower than DEHP, their key advantage lies in significantly better migration resistance, especially for branched isomers like DSBS.[4][6]

Visualizations

Experimental Workflow

[Click to download full resolution via product page](#)

Caption: Experimental workflow for evaluating **Di-sec-butyl succinate** in PVC.

Molecular Interaction

Caption: DSBS molecule separating and plasticizing PVC chains.

Conclusion and Future Outlook

Di-sec-butyl succinate stands out as a highly effective and sustainable alternative to traditional phthalate plasticizers for flexible PVC applications. The experimental protocols detailed in this guide provide a robust framework for its evaluation. Based on data from structurally similar succinate esters, DSBS is expected to deliver excellent plasticizing efficiency, characterized by a significant reduction in hardness and glass transition temperature, while improving elongation at break.^[8]

Crucially, the branched alkyl structure of **Di-sec-butyl succinate** is anticipated to confer superior migration resistance compared to both linear succinates and DEHP, a critical advantage for applications in sensitive contexts such as medical devices, toys, and food contact materials.^[6] Further research should focus on generating direct comparative data for **Di-sec-butyl succinate** to fully quantify its performance benefits and to explore its synergistic effects with other bio-based additives in advanced PVC formulations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. escholarship.mcgill.ca [escholarship.mcgill.ca]
- 2. researchgate.net [researchgate.net]
- 3. [PDF] Dibutyl sebacate as PVC ecoplasticizer—economic synthesis and functional properties | Semantic Scholar [semanticscholar.org]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]

- 7. Recent Attempts in the Design of Efficient PVC Plasticizers with Reduced Migration - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [PDF] Poly(vinyl chloride) plasticized with succinate esters: synthesis and characterization | Semantic Scholar [semanticscholar.org]
- To cite this document: BenchChem. [Application Notes and Protocols: Di-sec-butyl Succinate in PVC Blends]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1593819#application-of-di-sec-butyl-succinate-in-pvc-blends]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com